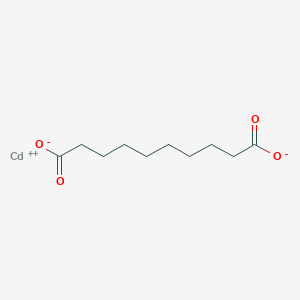

Cadmium;decanedioic acid

Description

Cadmium sebacate (CAS: 13814-62-5) is a cadmium salt of sebacic acid (decanedioic acid). Historically, it was utilized as a broad-spectrum fungicide, often formulated with thiram (a dithiocarbamate) and potassium chromate in commercial products like Kromad . These mixtures were applied to treat fungal infections in turf and orchard tree bark. However, due to cadmium’s high toxicity and bioaccumulative properties, cadmium-based fungicides have been discontinued in many countries, including the U.S. .

Properties

CAS No. |

4476-04-4 |

|---|---|

Molecular Formula |

C10H18CdO4 |

Molecular Weight |

314.66 g/mol |

IUPAC Name |

cadmium;decanedioic acid |

InChI |

InChI=1S/C10H18O4.Cd/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |

InChI Key |

HGQLHJKUTPHXCY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cd+2] |

Appearance |

Solid powder |

Other CAS No. |

141-19-5 |

physical_description |

Liquid |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

111-20-6 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cadmium sebacate; Decanedioic acid, cadmium salt (1:1). |

Origin of Product |

United States |

Comparison with Similar Compounds

Toxicity Profile :

- Oral LD₅₀ (rats) : 400 mg/kg .

- Dermal LD₅₀ (rats): 1,000 mg/kg . Cadmium sebacate’s toxicity stems from its elemental cadmium content and synergistic effects with other components like potassium chromate (a carcinogen) and thiram . Chronic exposure can lead to renal dysfunction, neurotoxicity, and respiratory distress .

Structural Analogs: Aliphatic Sebacate Esters

Cadmium sebacate belongs to the sebacate ester family, which includes non-metallic derivatives like dibutyl sebacate (DBS) and diisopropyl sebacate (Table 1).

- Key Insights: Cadmium sebacate’s metallic composition distinguishes it from non-toxic sebacate esters like DBS, which are classified as low-hazard plasticizers .

Functional Analogs: Cadmium-Based Fungicides

Cadmium sebacate was often combined with thiram and cadmium chloride in fungicidal formulations. Comparisons with other cadmium salts highlight differences in elemental cadmium content and applications:

*Estimated based on succinate analog data .

- Key Insights :

Environmental and Regulatory Profiles

Cadmium sebacate’s environmental impact contrasts sharply with non-cadmium analogs:

- Dibutyl sebacate’s low hazard profile is attributed to rapid biodegradation and minimal ecological impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.